molecular formula C12H19BrSi B14139274 (4-Bromobutyl)(dimethyl)phenylsilane CAS No. 52000-66-5

(4-Bromobutyl)(dimethyl)phenylsilane

Cat. No.: B14139274
CAS No.: 52000-66-5
M. Wt: 271.27 g/mol
InChI Key: IMWSFXRRLCGOFF-UHFFFAOYSA-N
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Description

(4-Bromobutyl)(dimethyl)phenylsilane is an organosilicon compound with the molecular formula C12H19BrSi It is a derivative of phenylsilane, where the phenyl group is substituted with a 4-bromobutyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromobutyl)(dimethyl)phenylsilane typically involves the reaction of phenylsilane with 4-bromobutyl chloride in the presence of a base such as triethylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the silicon atom in phenylsilane acts as a nucleophile, attacking the carbon atom in 4-bromobutyl chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of more efficient catalysts, higher reaction temperatures, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobutyl)(dimethyl)phenylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) are used under mild conditions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted phenylsilane derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromobutyl)(dimethyl)phenylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: The compound is used in the development of silicon-based materials with unique properties.

    Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules.

    Catalysis: It is used as a precursor for the preparation of catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of (4-Bromobutyl)(dimethyl)phenylsilane involves its ability to participate in nucleophilic substitution reactions. The silicon atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it a valuable reagent in organic synthesis, where it can be used to introduce silicon-containing groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylsilane: A simpler analog with a phenyl group attached to a silicon atom.

    (4-Chlorobutyl)(dimethyl)phenylsilane: Similar structure but with a chlorine atom instead of bromine.

    (4-Methylbutyl)(dimethyl)phenylsilane: Similar structure but with a methyl group instead of bromine.

Uniqueness

(4-Bromobutyl)(dimethyl)phenylsilane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This increased reactivity allows for a broader range of chemical transformations, making it a versatile reagent in organic synthesis.

Properties

CAS No.

52000-66-5

Molecular Formula

C12H19BrSi

Molecular Weight

271.27 g/mol

IUPAC Name

4-bromobutyl-dimethyl-phenylsilane

InChI

InChI=1S/C12H19BrSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

IMWSFXRRLCGOFF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCBr)C1=CC=CC=C1

Origin of Product

United States

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